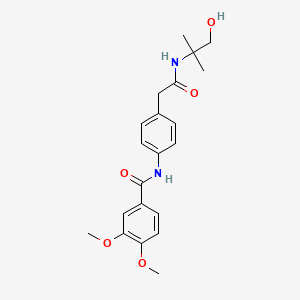![molecular formula C16H17FN2O2S B2715456 N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide CAS No. 920415-61-8](/img/structure/B2715456.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17FN2O2S and its molecular weight is 320.38. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Fluorine-18-Labeled Antagonists
Fluorinated derivatives of WAY 100635 have been synthesized and evaluated for their biological properties. These compounds, labeled with fluorine-18, have been studied for their potential in brain imaging and receptor distribution analysis, offering insights into serotonin levels and receptor binding ratios. Such research applications underscore the importance of these compounds in neuroscience and pharmacology (Lang et al., 1999).
Antitumor and Antimicrobial Applications
A series of mono- and difluorinated benzothiazoles have been synthesized and shown potent cytotoxic activity in vitro against specific cancer cell lines, indicating potential antitumor applications. Furthermore, the introduction of fluorine atoms and modifications in the benzothiazole scaffold have contributed to the development of compounds with significant antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Hutchinson et al., 2001).
Synthesis and Evaluation of Fluorobenzamides
New 5-arylidene derivatives bearing a fluorine atom have been synthesized and tested for their antimicrobial efficacy against a range of bacterial and fungal strains. The presence of the fluorine atom has been essential for enhancing antimicrobial activity, suggesting these compounds could serve as leads for the development of new antimicrobial drugs (Desai et al., 2013).
QSAR Studies and Antibacterial Agents
Design, synthesis, and quantitative structure-activity relationship (QSAR) studies of benzothiazole derivatives have revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies demonstrate the potential of benzothiazole derivatives in the development of new antibacterial agents, with specific compound modifications leading to enhanced activity (Palkar et al., 2017).
Antimicrobial and Antifungal Studies
Synthesized benzothiazole derivatives have been evaluated for their docking properties and antimicrobial activity, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and selected fungal strains. These findings suggest a potential pathway for designing more potent benzothiazole derivatives as antimicrobial agents (Anuse et al., 2019).
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-11-5-6-13-14(8-11)22-16(18-13)19(15(20)10-3-4-10)9-12-2-1-7-21-12/h5-6,8,10,12H,1-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNPDSQHWTYRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2715378.png)

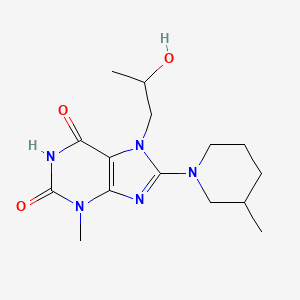

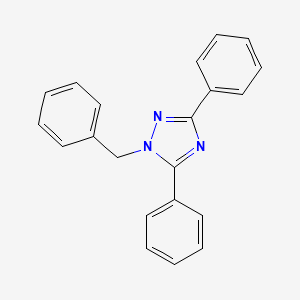
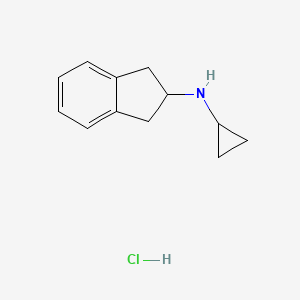
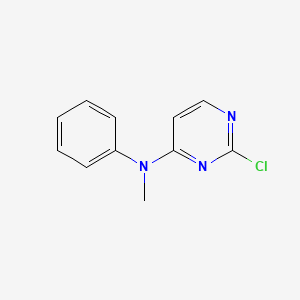

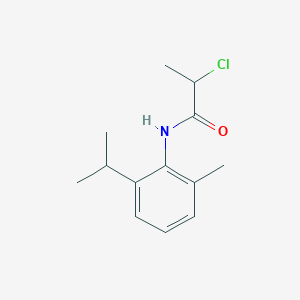


![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)
